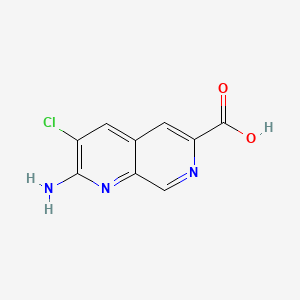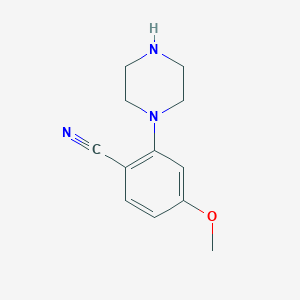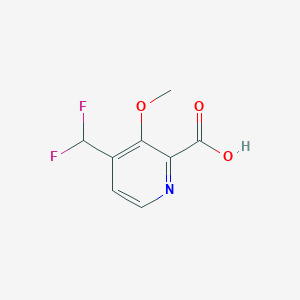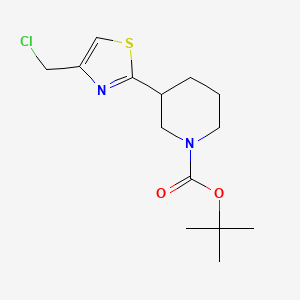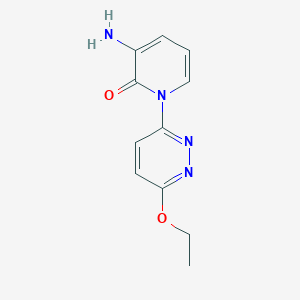
3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone is a heterocyclic compound that contains both pyridine and pyridazine rings. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone typically involves multi-step reactions starting from commercially available precursors. One possible route could involve the following steps:
Formation of the pyridazinyl ring: Starting with an appropriate dicarbonyl compound, a cyclization reaction can be performed to form the pyridazinyl ring.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction.
Formation of the pyridinone ring: The pyridinone ring can be formed through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the ethoxy group.
Reduction: Reduction reactions could target the pyridazinyl ring or the pyridinone ring.
Substitution: Substitution reactions could occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could yield amine derivatives.
Aplicaciones Científicas De Investigación
3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: The compound could modulate the activity of specific receptors by acting as an agonist or antagonist.
Pathway interference: The compound might interfere with specific cellular pathways, leading to changes in cell function or behavior.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-1-(6-methoxy-3-pyridazinyl)-2(1H)-Pyridinone: Similar structure with a methoxy group instead of an ethoxy group.
3-amino-1-(6-ethoxy-4-pyridazinyl)-2(1H)-Pyridinone: Similar structure with a different substitution pattern on the pyridazinyl ring.
3-amino-1-(5-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone: Similar structure with a different substitution pattern on the pyridazinyl ring.
Uniqueness
The uniqueness of 3-amino-1-(6-ethoxy-3-pyridazinyl)-2(1H)-Pyridinone lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H12N4O2 |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
3-amino-1-(6-ethoxypyridazin-3-yl)pyridin-2-one |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10-6-5-9(13-14-10)15-7-3-4-8(12)11(15)16/h3-7H,2,12H2,1H3 |
Clave InChI |
DALKWJYVBQQAMD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN=C(C=C1)N2C=CC=C(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


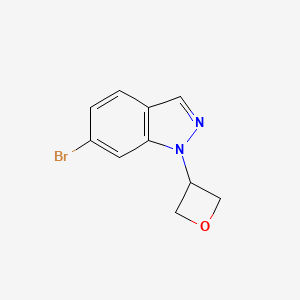
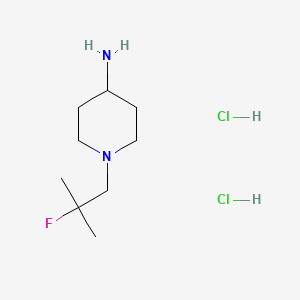
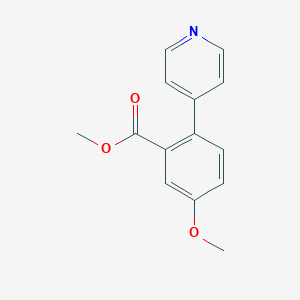
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
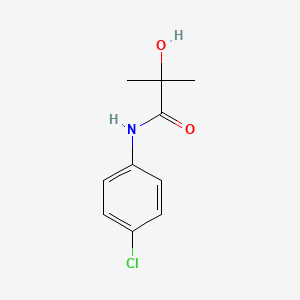

![1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea](/img/structure/B13927015.png)
![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
